molecular formula C13H12N2OS B1354505 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide CAS No. 617688-39-8

2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide

Cat. No. B1354505
CAS RN: 617688-39-8
M. Wt: 244.31 g/mol
InChI Key: AAQADBFOLFOIOA-UHFFFAOYSA-N
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Description

The compound “2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide” likely belongs to the class of organic compounds known as naphtho[1,2-b]thiophenes, which are compounds containing a thiophene ring fused to a naphthalene moiety . The ‘2-Amino’ and ‘3-carboxamide’ parts suggest the presence of an amino group (-NH2) and a carboxamide group (-CONH2) respectively.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a fused ring system of naphthalene and thiophene, with an amino group attached at the 2-position and a carboxamide group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The fused ring system in this compound could confer stability and rigidity, while the amino and carboxamide groups could confer polarity and potential for hydrogen bonding .

Scientific Research Applications

Catalytic Synthesis

The compound 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide has been utilized as a substrate in catalytic synthesis. An Aurivillius perovskite nano-structure of SrBi4Ti4O15 catalyzed the cyclocondensation reaction of this compound with aldehydes using the HSBM technique under mild conditions. This process led to the production of novel dihydronaphtho[2′,1′:4,5]thieno[2,3-d]pyrimidin-7(6H)-ones in good to excellent yields, showcasing its potential in facilitating efficient synthetic pathways in organic chemistry (Ghashang, 2017).

Antiviral Research

Research has also explored the derivative compounds of 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide for antiviral activities. Notably, derivatives containing dihydronaphtho, naphtho[2,1-b]thiophene, and thieno[2,3-d]pyrimidine ring systems were synthesized and tested for their activity against the H5N1 avian influenza virus. Compounds from this research demonstrated significant antiviral efficacy, highlighting the compound's relevance in the development of new antiviral agents (Rashad et al., 2010).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of derivatives of 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide have been documented as well. Specific thiophene-3-carboxamide derivatives showed antibacterial and antifungal activities, which could be attributed to the structural features and chemical interactions inherent to these compounds. Such activities suggest their utility in the development of new antimicrobial and antifungal therapies (Vasu et al., 2003).

properties

IUPAC Name

2-amino-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-12(16)10-9-6-5-7-3-1-2-4-8(7)11(9)17-13(10)15/h1-4H,5-6,15H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQADBFOLFOIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440047
Record name 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

617688-39-8
Record name 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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